2-(5-Amino-1,3,4-thiadiazol-2-yl)propan-2-ol

Vue d'ensemble

Description

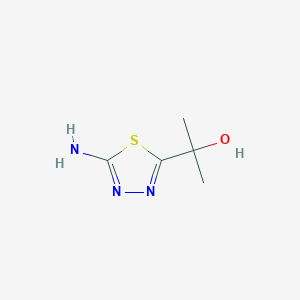

2-(5-Amino-1,3,4-thiadiazol-2-yl)propan-2-ol is a heterocyclic compound that contains a thiadiazole ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Amino-1,3,4-thiadiazol-2-yl)propan-2-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-chloroacetyl chloride with hydrazinecarbothioamide, followed by cyclization with carbon disulfide to form the thiadiazole ring

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors and other industrial-scale equipment to ensure efficient and consistent production.

Analyse Des Réactions Chimiques

Types of Reactions

2-(5-Amino-1,3,4-thiadiazol-2-yl)propan-2-ol can undergo various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The thiadiazole ring can be reduced under specific conditions.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while substitution reactions can introduce various functional groups onto the thiadiazole ring.

Applications De Recherche Scientifique

Biological Activities

The compound exhibits a range of biological activities that make it valuable in medicinal applications:

-

Anticancer Activity :

- Research indicates that derivatives of 1,3,4-thiadiazole compounds, including those related to 2-(5-Amino-1,3,4-thiadiazol-2-yl)propan-2-ol, have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, a study highlighted the efficacy of certain thiadiazole derivatives against HeLa cancer cells, showcasing IC50 values lower than those of established chemotherapeutics like sorafenib .

- The mechanism often involves inducing apoptosis and inhibiting cell proliferation through specific pathways, including the VEGFR-2 pathway .

-

Antimicrobial Properties :

- Compounds containing the thiadiazole moiety have shown promising antimicrobial activities against a range of pathogens. A review noted the effectiveness of 2-amino-1,3,4-thiadiazole derivatives in exhibiting antibacterial properties . The structural features of these compounds contribute to their ability to disrupt microbial cell function.

- Anti-inflammatory Effects :

Anticancer Research

A series of studies focused on synthesizing and evaluating the anticancer potential of various thiadiazole derivatives showed that compounds derived from this compound exhibited promising results against multiple cancer cell lines. Notably:

- Cell Lines Tested : MCF-7 (breast), HepG2 (liver), A549 (lung), and HeLa (cervical).

- Findings : Several derivatives displayed IC50 values significantly lower than traditional chemotherapeutics, indicating strong potential for further development as anticancer agents .

Antimicrobial Efficacy

Research conducted on various thiadiazole derivatives demonstrated effective antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus:

- Methodology : Disk diffusion and broth microdilution methods were employed to assess antibacterial activity.

- Results : Compounds showed zones of inhibition comparable to standard antibiotics, suggesting their potential use in treating bacterial infections .

Summary Table of Applications

Mécanisme D'action

The mechanism of action of 2-(5-Amino-1,3,4-thiadiazol-2-yl)propan-2-ol depends on its specific application. For example, as a urease inhibitor, it interacts with the active site of the urease enzyme, preventing the conversion of urea to ammonia and carbon dioxide . This inhibition can disrupt the survival of Helicobacter pylori in the stomach.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Amino-5-mercapto-1,3,4-thiadiazole: Another thiadiazole derivative with potential biological activities.

2-(5-Amino-1,3,4-thiadiazol-2-yl)methyl-6-aryl-tetrahydropyridazin-3-one: Studied for its antimycobacterial activity.

Uniqueness

2-(5-Amino-1,3,4-thiadiazol-2-yl)propan-2-ol is unique due to its specific structure, which combines the thiadiazole ring with a propan-2-ol moiety. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Activité Biologique

Overview

2-(5-Amino-1,3,4-thiadiazol-2-yl)propan-2-ol is a heterocyclic compound notable for its potential biological activities, particularly as an inhibitor of the enzyme urease. This compound's structure combines a thiadiazole ring with a propan-2-ol moiety, which may contribute to its unique biological properties.

The primary mechanism of action for this compound involves the inhibition of urease, an enzyme critical for the survival of certain bacteria like Helicobacter pylori. By inhibiting urease, this compound can lead to a decrease in pH and disrupt the urea cycle, which is essential for bacterial metabolism.

Target Enzyme: Urease

- Function : Catalyzes the hydrolysis of urea into ammonia and carbon dioxide.

- Impact of Inhibition : Disruption of bacterial survival mechanisms.

This compound exhibits significant biochemical properties that make it a candidate for therapeutic applications:

| Property | Details |

|---|---|

| Molecular Weight | 159.21 g/mol |

| CAS Number | 933911-74-1 |

| Biological Activity | Antimicrobial, cytotoxic effects on cancer cells |

| Mechanism | Binds to active sites of target enzymes |

Cellular Effects

Research indicates that this compound has cytotoxic effects on various cancer cell lines. It inhibits cell proliferation and induces apoptosis through mechanisms that may involve mitochondrial disruption and interference with cellular respiration.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other thiadiazole derivatives:

| Compound | Activity |

|---|---|

| 2-Amino-5-mercury-1,3,4-thiadiazole | Antimicrobial |

| 2-(5-Amino-1,3,4-thiadiazol-2-yl)methyl derivatives | Antitrypanosomal |

| Megazol (a nitroimidazole derivative) | Anti-trypanosomal |

Case Studies and Research Findings

Several studies have highlighted the antimicrobial properties of derivatives containing the 1,3,4-thiadiazole moiety:

- Antimicrobial Activity :

-

Cytotoxicity in Cancer Cells :

- Studies have shown that this compound can inhibit the proliferation of cancer cells and induce apoptosis. The exact pathways involved are still under investigation but are believed to involve mitochondrial dysfunction.

- Synergistic Effects :

Propriétés

IUPAC Name |

2-(5-amino-1,3,4-thiadiazol-2-yl)propan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3OS/c1-5(2,9)3-7-8-4(6)10-3/h9H,1-2H3,(H2,6,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIUYRMJRSVCGMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=NN=C(S1)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933911-74-1 | |

| Record name | 2-(5-amino-1,3,4-thiadiazol-2-yl)propan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.